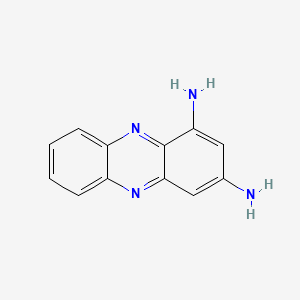

Phenazine-1,3-diamine

Descripción general

Descripción

Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,3-diamine typically involves the condensation of 1,2-diaminobenzenes with various 2-carbon units. Common methods include:

Wohl–Aue Method: This method involves the reaction of aniline derivatives with nitrobenzene in the presence of a base.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with aldehydes or ketones.

Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.

Oxidative Cyclization: This method uses oxidative agents to cyclize 1,2-diaminobenzenes or diphenylamines.

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Phenazine-1,3-diamine undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which exhibit enhanced biological and chemical properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Phenazine derivatives, including Phenazine-1,3-diamine, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial respiration and biofilm formation. For instance, studies have shown that certain phenazine derivatives exhibit potent activity against Pseudomonas aeruginosa, a common pathogen in clinical settings .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. For example, one study reported that derivatives of this compound significantly increased the lifespan of mice with Lewis lung carcinoma when administered at specific doses .

Enzyme Inhibition

This compound has been explored as a lead compound for the development of enzyme inhibitors. Notably, it has shown potential as an inhibitor of the NS2B-NS3 protease in dengue virus, with derivatives displaying IC50 values in the low micromolar range . This suggests its utility in antiviral drug development.

Traditional Chemical Synthesis

This compound can be synthesized via multi-step organic reactions involving phenolic compounds and amines. The typical synthesis route includes the condensation of ortho-phenylenediamine with appropriate carbonyl compounds under acidic conditions.

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis methods using environmentally friendly solvents and catalysts. For example, the use of ionic liquids as catalysts has been reported to enhance yield while minimizing toxic waste . This aligns with current trends towards greener chemistry practices.

Conductive Polymers

Phenazine derivatives are being investigated for their applications in conductive polymers due to their inherent electrochemical properties. Specifically, this compound has been integrated into conjugated microporous polymers (CMPs) for use in supercapacitors, demonstrating high capacitance values and charge storage capabilities .

| Material | Capacitance (F/g) | Application |

|---|---|---|

| Phenazine-based CMP | Up to 356 | Supercapacitor electrodes |

Photovoltaic Devices

The unique electronic properties of this compound make it a candidate for organic photovoltaic materials. Its ability to facilitate charge transfer is being explored to enhance the efficiency of solar cells.

Case Studies and Research Findings

Several case studies highlight the versatility and potential of this compound:

- A study on the interaction between phenazine derivatives and DNA revealed strong binding affinities through molecular docking techniques, indicating potential applications in targeted drug delivery systems .

- Research on imidazole phenazine derivatives demonstrated their effectiveness as anti-dengue agents through enzyme inhibition assays, showcasing the compound's relevance in antiviral drug discovery .

Mecanismo De Acción

The mechanism of action of phenazine-1,3-diamine involves its ability to serve as an electron shuttle, modifying cellular redox states and acting as a cell signal that regulates gene expression . It contributes to biofilm formation and enhances bacterial survival by serving as an electron acceptor . In eukaryotic cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) .

Comparación Con Compuestos Similares

Phenazine-1,3-diamine can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.

Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.

Clofazimine: An antituberculosis agent used as a prototype to develop new drugs.

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .

Actividad Biológica

Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties. This article delves into the various biological activities of this compound, supported by case studies and research findings.

Overview of this compound

Phenazines are characterized by their unique chemical structure, which consists of two fused benzene rings containing nitrogen atoms. The biological activities of phenazine derivatives are largely attributed to their ability to generate reactive oxygen species (ROS), interact with DNA, and modulate various cellular pathways .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that phenazine derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several phenazine derivatives against common bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) of 4 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Escherichia coli |

Antitumor Activity

This compound has been investigated for its anticancer potential. Various studies have highlighted its efficacy against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it showed an IC50 of 20 μg/mL against HeLa cells and 24 μg/mL against MCF-7 breast cancer cells .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 24 |

The mechanism underlying the biological activities of this compound is multifaceted:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits biofilm formation.

- Antitumor Mechanism : It induces apoptosis in cancer cells through the mitochondrial pathway by activating caspase-3 and downregulating Bcl-2 expression .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential to protect neuronal cells from oxidative stress and apoptosis.

Research Findings

In a recent study, Phenazine derivatives were shown to reduce neuronal cell death induced by oxidative stress in vitro. The protective effect was attributed to the compound's antioxidant properties .

Propiedades

IUPAC Name |

phenazine-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEXLMJDNCJTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668462 | |

| Record name | Phenazine-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-11-8 | |

| Record name | Phenazine-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.